molecular formula C18H15ClN2O3 B270634 Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

货号 B270634
分子量: 342.8 g/mol
InChI 键: JGUPRVMJMXAIBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

作用机制

The exact mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is not fully understood, but it is thought to act by modulating the activity of various ion channels and receptors in the nervous system and other tissues. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, cardiovascular, and anti-inflammatory effects. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects. Finally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for a range of diseases.

实验室实验的优点和局限性

One advantage of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A in scientific research is its well-characterized pharmacological profile. This compound has been extensively studied in vitro and in vivo, and its effects on a range of molecular targets have been well-documented. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

未来方向

There are a number of potential future directions for research on Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its effects on various molecular targets. Finally, additional studies are needed to determine the potential toxicity of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its suitability for use in various experimental settings.

合成方法

The synthesis of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with phthalic anhydride to form the intermediate compound, 3-(2-chlorobenzyl)-4-hydroxy-3,4-dihydrophthalic acid. This intermediate is then esterified with ethanol and treated with acetic anhydride to yield ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate.

科学研究应用

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer biology. This compound has been shown to interact with a number of different molecular targets, including GABA receptors, calcium channels, and voltage-gated potassium channels. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

属性

产品名称

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

分子式

C18H15ClN2O3

分子量

342.8 g/mol

IUPAC 名称

ethyl 3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-13-8-4-5-9-14(13)17(22)21(20-16)11-12-7-3-6-10-15(12)19/h3-10H,2,11H2,1H3

InChI 键

JGUPRVMJMXAIBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

规范 SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。